Afacifenacin is not directly mentioned in the provided papers; however, the papers do discuss related compounds and their pharmacological effects. Nicotinic acid, also known as niacin, is a well-known treatment for lipid disorders and cardiovascular diseases, and it has a complex mechanism of action that affects various lipoproteins and has anti-inflammatory effects on the vascular system1. Imidafenacin is an antagonist for the muscarinic acetylcholine receptors and is under development for the treatment of overactive bladder, showing high affinities for M3 and M1 receptors2. Another study on imidafenacin demonstrates its selectivity for the bladder over the salivary gland and its lack of influence on the central nervous system3. These studies provide insights into the pharmacological actions of compounds that could be structurally or functionally related to Afacifenacin.
The pharmacological effects of niacin extend to the treatment of lipid disorders and cardiovascular diseases due to its complex interactions with lipoproteins and anti-inflammatory properties1. Imidafenacin's application is primarily in the field of urology, where it is used to manage overactive bladder symptoms. Its organ selectivity makes it a promising candidate for minimizing side effects commonly associated with anticholinergic agents, such as dry mouth and cognitive impairment2 3.
Afacifenacin is a pharmaceutical compound classified as a muscarinic receptor antagonist, specifically designed for therapeutic applications in the treatment of overactive bladder and related conditions. It is known for its dual pharmacological actions, which include antagonism of muscarinic receptors and inhibition of acetylcholine binding, leading to reduced bladder contractions and improved urinary control. The compound is also referred to by its developmental names, NS-986 and SMP-986.
Afacifenacin is synthesized from various chemical precursors, with its development primarily driven by pharmaceutical research aimed at addressing urinary disorders. The compound is currently under investigation for its efficacy and safety in clinical settings.
Afacifenacin falls under the category of synthetic organic compounds and is specifically classified as a muscarinic antagonist. Its mechanism of action involves blocking the effects of acetylcholine on muscarinic receptors, which play a crucial role in bladder function.
The synthesis of Afacifenacin involves several steps that utilize established organic chemistry techniques. While specific details regarding the synthesis pathway of Afacifenacin are not extensively documented in the available literature, it typically includes:
Afacifenacin participates in various chemical reactions typical for muscarinic antagonists. These reactions can include:
The exact reaction pathways for Afacifenacin are not well-documented but follow general principles of medicinal chemistry.
Afacifenacin operates primarily through its action on muscarinic receptors in the bladder.
Pharmacological studies indicate that Afacifenacin exhibits a high affinity for muscarinic receptors, which correlates with its effectiveness in clinical use.
Relevant data regarding solubility and stability are critical for formulation development in pharmaceuticals.
Afacifenacin is primarily utilized in medical settings for:
Ongoing studies aim to further elucidate its efficacy and explore additional therapeutic applications beyond urology.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3